Basic lead carbonate

Description

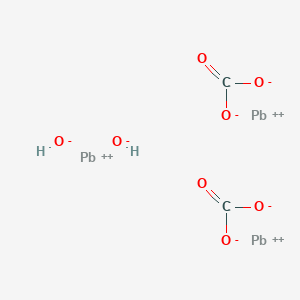

Structure

2D Structure

Properties

IUPAC Name |

lead(2+);dicarbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.2H2O.3Pb/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H2;;;/q;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZCLUQMCYZBJQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O8Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029641 | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

7.8e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; Insoluble in water; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lead carbonate hydroxide (Pb3(CO3)2(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead hydroxide carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in acetic acid, Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.14 g/cu cm | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals, White, amorphous powder | |

CAS No. |

1319-46-6, 1319-47-7, 1344-36-1 | |

| Record name | Lead hydroxide carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocerussite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead carbonate hydroxide (Pb3(CO3)2(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1344-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC LEAD CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDF96425HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

400 °C, decomposes | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Synthetic Pathways and Mechanistic Studies

Historical and Traditional Synthesis Methodologies

The earliest methods for producing basic lead carbonate were often slow and relied on natural processes. These foundational techniques were later refined for large-scale industrial production.

The synthesis of this compound, known historically as white lead, dates back to antiquity. naturalpigments.eu Descriptions of its preparation can be found in the writings of ancient authors such as the Roman writer Pliny the Elder and the Roman architect Vitruvius. researchgate.netnih.gov The process they detailed, often referred to as the "stack" process, involved the corrosion of metallic lead. naturalpigments.comcinz.nz

The resulting white crust was then scraped from the lead, washed, and ground into a fine powder. cinz.nz This ancient method produced a pigment with characteristically large and varied particle sizes, which influenced its properties in artistic applications. naturalpigments.com

Building upon the ancient stack process, industrial-scale methods were developed to produce this compound in larger quantities.

The Carter Process , developed later, offered a more rapid method for producing this compound. This process utilized finely divided lead, which was treated with dilute acetic acid and carbon dioxide in large, rotating wooden cylinders. guidechem.comnih.gov The increased surface area of the lead particles accelerated the reaction, significantly reducing the production time compared to the Dutch process. nih.gov Another variation, the Thompson-Stewart Process , involved treating an aqueous slurry of finely divided lead metal, lead monoxide, or a mixture of both with acetic acid in the presence of air and carbon dioxide. guidechem.comchemicalbook.com

These industrial methods, while effective, were often slow and produced materials with varying compositions. chemicalbook.com The table below summarizes the key features of these historical and industrial processes.

| Process | Reactants | Key Features |

| Ancient Stack Process | Metallic lead, vinegar (acetic acid), carbon dioxide (from fermentation) | Slow corrosion process; relied on natural fermentation for heat and CO₂. naturalpigments.comcinz.nz |

| Dutch Process | Perforated lead plates, acetic acid, fermenting tanbark or manure | Large-scale version of the stack process; took approximately 3 months. naturalpigments.eugoogle.com |

| Carter Process | Finely divided lead, acetic acid, carbon dioxide | Faster than the Dutch process due to increased surface area of lead. guidechem.comnih.gov |

| Thompson-Stewart Process | Finely divided lead/lead monoxide, acetic acid, air, carbon dioxide | Utilized a slurry to facilitate the reaction. guidechem.comchemicalbook.com |

Ancient Processes (e.g., Vitruvius, Pliny)

Modern Chemical Synthesis Approaches

Modern synthesis methods offer greater control over the purity, particle size, and morphology of this compound. These techniques are generally faster and more reproducible than traditional methods.

A common modern approach to synthesizing this compound is through precipitation reactions involving soluble lead salts.

When using lead(II) acetate (B1210297) (Pb(CH₃COO)₂), passing carbon dioxide gas through a cold, dilute aqueous solution of the salt leads to the precipitation of lead carbonate. youtube.comnih.gov The reaction can be represented as: Pb(CH₃COO)₂(aq) + CO₂(g) + H₂O(l) → PbCO₃(s) + 2CH₃COOH(aq) youtube.com

To form this compound specifically, the conditions can be adjusted. For instance, reacting a lead acetate solution with a source of carbonate ions, such as sodium carbonate (Na₂CO₃), can yield a precipitate of this compound. google.comyoutube.com The process can be controlled to produce high-purity this compound by carefully managing the mole ratio of lead to acetate and the amount of carbon dioxide introduced. google.com

Similarly, lead(II) nitrate (B79036) (Pb(NO₃)₂) is another frequently used precursor. This compound can be precipitated by reacting a lead nitrate solution with a carbonate source, such as sodium carbonate or ammonium (B1175870) carbonate. google.comresearchgate.netshaalaa.com The reaction with sodium carbonate can be summarized as: 3Pb(NO₃)₂(aq) + 3Na₂CO₃(aq) + H₂O(l) → 2PbCO₃·Pb(OH)₂(s) + 6NaNO₃(aq) + CO₂(g)

Controlling factors such as reactant concentrations, temperature, and pH is crucial to obtaining the desired product and avoiding the formation of normal lead carbonate (PbCO₃) or other impurities. nih.govjes.or.jp For example, using an excess of sodium carbonate can help ensure the formation of the basic carbonate and prevent the inclusion of basic lead nitrate. google.com

The following table outlines typical precipitation reactions:

| Lead Salt | Carbonate Source | General Reaction |

| Lead(II) Acetate | Carbon Dioxide | Pb(CH₃COO)₂(aq) + CO₂(g) + H₂O(l) → PbCO₃(s) + 2CH₃COOH(aq) youtube.com |

| Lead(II) Acetate | Sodium Carbonate | Forms a white precipitate of lead carbonate. youtube.com |

| Lead(II) Nitrate | Sodium Carbonate | Produces this compound and sodium nitrate. google.com |

| Lead(II) Nitrate | Ammonium Carbonate | Used to synthesize lead carbonate which is then calcined to lead oxide. researchgate.net |

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure water to facilitate chemical reactions. This technique has been employed to produce crystalline nanostructures of this compound (hydrocerussite). researchgate.net

In a typical hydrothermal process for this compound, lead salts (like lead acetate or lead nitrate) are reacted with a carbonate source in an aqueous solution within a sealed vessel (an autoclave). The mixture is then heated to temperatures above the boiling point of water, typically in the range of 150°C. yonsei.ac.kr The elevated temperature and pressure accelerate the dissolution of precursors and the crystallization of the final product. yonsei.ac.kryonsei.ac.kr

The morphology, structure, and particle size of the resulting this compound can be controlled by adjusting parameters such as the pH of the reaction medium, the ratio of precursors, temperature, and the presence of surfactants or modifying agents. researchgate.netyonsei.ac.kr For example, using ethylenediamine (B42938) as a surfactant has been shown to accelerate the formation of lead carbonate hydroxide (B78521) nanostructures. researchgate.net Research has shown that a high pH (above 14) is often critical for the formation of phase-pure perovskite-related structures from lead precursors under hydrothermal conditions, preventing the contamination from other phases like normal lead carbonate. yonsei.ac.kryonsei.ac.kr

Advanced energization methods provide rapid and efficient ways to synthesize this compound nanoparticles with controlled size and properties.

The Polyol Process is a versatile wet-chemistry method where a polyol (a compound with multiple hydroxyl groups, such as tetraethylene glycol) acts as both a solvent and a capping agent to control particle growth. acs.orgmdpi.com In this process, a lead salt like lead(II) nitrate is dissolved in the polyol, and a carbonate source is added to induce a precipitation reaction. acs.org The polyol medium helps to limit particle agglomeration and stabilize the resulting nanoparticles. acs.orgresearchgate.net

Ultrasonication utilizes high-intensity sound waves to create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the liquid. researchgate.net This process generates localized hot spots with extremely high temperatures and pressures, which can drive chemical reactions and promote the formation of nanoparticles. researchgate.net When applied to a precipitation reaction for this compound, ultrasonication can lead to the formation of nanoparticles smaller than 100 nm. acs.orgacs.org

Microwave Irradiation offers another route for rapid nanoparticle synthesis. acs.org Microwaves provide uniform and direct heating to the reaction mixture, leading to faster reaction rates and often narrower particle size distributions compared to conventional heating methods. acs.orgfrontiersin.org In a typical microwave-assisted synthesis of this compound, a solution of lead nitrate and a carbonate precursor in a polyol medium is irradiated with microwaves, maintaining a specific temperature (e.g., 80°C) to control the reaction. acs.orgnih.gov This technique has been successfully used to produce various bismuth-based carbonate structures as well. scirp.org

These advanced methods allow for fine-tuning the synthesis to produce different crystalline phases. For instance, using more alkaline carbonate precursors in a polyol process tends to yield hydroxy-carbonate structures like hydrocerussite, while less alkaline precursors favor the formation of the simple carbonate, cerussite. acs.orgnih.gov

| Method | Energization Source | Key Principle | Outcome |

| Polyol Process | Thermal Energy | Polyol acts as solvent and capping agent to control crystal growth. acs.orgmdpi.com | Nanoparticles with controlled size and composition. researchgate.net |

| Ultrasonication | High-frequency sound waves | Acoustic cavitation creates localized high-energy zones, driving the reaction. researchgate.net | Rapid formation of nanoparticles (<100 nm). acs.orgacs.org |

| Microwave Irradiation | Microwave Energy | Rapid, uniform heating of the reaction medium accelerates the reaction. frontiersin.orgresearchgate.net | Nanoparticles with narrow size distribution. acs.orgnih.gov |

Hydrothermal Synthesis Techniques

Mechanistic Investigations of Formation Reactions

The formation of this compound, a compound with historical and industrial significance, involves complex chemical reactions. Understanding the underlying mechanisms is crucial for controlling the synthesis process and obtaining products with desired properties. This section delves into the chemical reaction pathways and the influence of various experimental parameters on the final product.

Chemical Reaction Pathways during Synthesis

The synthesis of this compound, often alongside other lead carbonate phases like cerussite (PbCO₃), is typically achieved through precipitation reactions in aqueous solutions. The primary reactants are a soluble lead(II) salt and a carbonate source.

3Pb(CH₃COO)₂(aq) + 2CO₂(g) + 4H₂O(l) → Pb₃(CO₃)₂(OH)₂(s) + 6CH₃COOH(aq)

This equation, however, simplifies a more complex process. The formation of this compound is often preceded by the formation of lead acetate, which then reacts with carbon dioxide. google.com The process can be influenced by the volatilization of acetic acid, which in turn reacts with lead to form lead acetate. google.com This lead acetate is then carbonated by carbon dioxide to yield this compound. google.com

Another pathway involves the direct reaction of a lead(II) salt with a carbonate or bicarbonate solution. For example, reacting lead(II) nitrate with a carbonate source can lead to different lead carbonate species depending on the pH and the nature of the carbonate precursor. acs.org The general precipitation reaction is:

Pb²⁺(aq) + CO₃²⁻(aq) → PbCO₃(s) acs.org

However, the formation of the basic form, hydrocerussite (Pb₃(CO₃)₂(OH)₂), is favored under certain conditions, particularly in more alkaline environments where hydroxide ions are present. acs.orgepa.gov The reaction can be described as:

3Pb²⁺(aq) + 2CO₃²⁻(aq) + 2OH⁻(aq) → Pb₃(CO₃)₂(OH)₂(s)

The reaction mechanism is thought to involve the diffusion of carbonate ions through a thickening product layer on the lead salt particles, following a shrinking core model. epa.gov In some syntheses, intermediate lead oxide carbonates, such as PbO·PbCO₃, can form and subsequently react to form the final product. researchgate.net

Influence of Precursors and Reaction Conditions on Product Outcome

The characteristics of the final this compound product are highly dependent on the choice of precursors and the specific reaction conditions employed during synthesis.

Precursors:

The selection of both the lead salt and the carbonate source significantly impacts the crystalline phase and morphology of the product.

Lead Precursors: Lead(II) acetate and lead(II) nitrate are commonly used soluble lead salts. youtube.comacs.org The choice of the lead precursor can influence the crystallization kinetics. chemrxiv.org For instance, the reaction of lead oxide with acetic acid is a method to generate the lead acetate precursor in situ. google.com The purity and reactivity of the lead source are critical.

Carbonate Precursors: Various carbonate sources can be used, including carbon dioxide gas, sodium carbonate, ammonium carbonate, and sodium bicarbonate. youtube.comgoogle.comacs.org The alkalinity of the carbonate precursor is a key factor. acs.org More alkaline precursors, like sodium carbonate, tend to favor the formation of hydroxide-containing structures such as hydrocerussite and abellaite (NaPb₂(CO₃)₂(OH)). acs.org Less alkaline precursors, such as ammonium carbonates and sodium bicarbonate, where the predominant species is HCO₃⁻, are more likely to produce the simple carbonate, cerussite. acs.org

Reaction Conditions:

Control over reaction parameters such as pH, temperature, and concentration is essential for targeted synthesis.

pH: The pH of the reaction medium is a critical determinant of the product phase. The transition from cerussite to hydrocerussite is reported to occur around pH 10. epa.gov At pH values above 12, other lead carbonate species may become dominant. epa.gov

Temperature: Temperature affects the reaction rate and can influence the final product. Low temperatures are sometimes employed to avoid the formation of this compound when the desired product is the simple carbonate. wikipedia.orgnih.gov Conversely, elevated temperatures can favor the formation of certain this compound phases. epa.gov For example, a reaction between lead acetate and carbon dioxide at approximately 60°C has been used to produce this compound. google.com

Concentration: The concentrations of the lead salt and carbonate source influence the rate of precipitation and can affect the particle size and morphology of the product. epa.gov

Additives: The presence of other substances can modify the reaction. For instance, adding alcohol to the aqueous reaction medium can help control the crystal size and uniformity of this compound platelets by affecting the solubility of carbon dioxide. google.com

The interplay of these factors determines the final product's characteristics, including its crystal structure (e.g., cerussite vs. hydrocerussite), particle size, and morphology, which are crucial for its application, for instance, as a pigment. google.com

Interactive Data Table: Influence of Precursors and Conditions on this compound Synthesis

| Lead Precursor | Carbonate Source | Key Reaction Condition | Primary Product | Reference |

| Lead(II) acetate | Carbon dioxide | Cold, dilute solution | Lead carbonate (to avoid basic form) | wikipedia.orgnih.gov |

| Lead(II) acetate | Carbon dioxide | ~60°C | This compound | google.com |

| Lead(II) nitrate | Sodium carbonate | More alkaline pH | Hydrocerussite, Abellaite | acs.org |

| Lead(II) nitrate | Ammonium carbonate | Less alkaline pH | Cerussite | acs.org |

| Lead sulfate | Sodium carbonate | High Na₂CO₃ concentration | NaPb₂(CO₃)₂(OH) | epa.gov |

| Lead oxide | Acetic acid / CO₂ | - | This compound | google.comnih.gov |

Iii. Crystallographic and Structural Characterization Studies

Crystal Structure Determination of Basic Lead Carbonate (Hydrocerussite)

This compound, known mineralogically as hydrocerussite, has the chemical formula Pb₃(CO₃)₂(OH)₂. nih.gov Its crystal structure has been determined primarily through X-ray powder diffraction techniques. researchgate.net

Hydrocerussite crystallizes in the trigonal crystal system. mindat.org Analysis of diffraction data has identified its space group as R-3m or R3m. mindat.orgugr.es The unit cell parameters can vary slightly between different studies and samples. For instance, a study of synthetic hydrocerussite reported lattice parameters of a = 5.2465(6) Å and c = 23.702(3) Å for the R-3m space group. mindat.org Another source lists similar values of a = 5.25 Å and c = 23.70 Å with the space group R3m. ugr.es The structure of hydrocerussite is closely related to other complex lead carbonate minerals such as plumbonacrite and somersetite. cambridge.orgrruff.info

| Parameter | Value | Space Group | Source |

|---|---|---|---|

| a | 5.2465(6) Å | R-3m | Martinetto et al. (2002) mindat.org |

| c | 23.702(3) Å | R-3m | Martinetto et al. (2002) mindat.org |

| a | 5.239(5) Å | R3m | Mindat.org mindat.org |

| c | 23.65(2) Å | R3m | Mindat.org mindat.org |

| a | 5.25 Å | R3m | Rodriguez-Blanco et al. (2013) ugr.es |

| c | 23.70 Å | R3m | Rodriguez-Blanco et al. (2013) ugr.es |

The crystal structure of hydrocerussite is characterized by a layered atomic arrangement stacked along the ugr.es crystallographic direction. researchgate.net This structure consists of two distinct types of layers. researchgate.netresearchgate.net

Layer A : This layer is composed of lead (Pb) atoms and carbonate (CO₃) groups. researchgate.net It is often described as an electroneutral [PbCO₃]⁰ cerussite-type sheet, which forms the structural backbone. nih.govcambridge.org

Layer B : This layer is composed of lead (Pb) atoms and hydroxyl (OH) groups. researchgate.net This is described as a [Pb(OH)₂]⁰ lead hydroxide (B78521) sheet. cambridge.org

These layers are stacked in a specific sequence, denoted as …BAABAA… researchgate.net The [Pb(OH)₂]⁰ layer is sandwiched between two [PbCO₃]⁰ sheets, forming a complete hydrocerussite block with the composition [Pb₃(OH)₂(CO₃)₂]⁰. cambridge.org These larger, neutral blocks are then stacked, separated by the stereochemically active 6s² lone electron pairs on the Pb²⁺ cations. nih.govcambridge.org This layered crystal structure is thought to contribute to some of the physical properties of the material. researchgate.net

While heavy atom positions in hydrocerussite can be determined using methods like X-ray diffraction, localizing the precise positions of hydrogen atoms is more challenging. cambridge.org To address this, quantum chemical methods have been employed. researchgate.netresearchgate.netchemistry.kz Specifically, the semi-empirical PM5 quantum chemical method has been used to determine the positions of hydrogen atoms within the hydrocerussite crystal structure. researchgate.netresearchgate.net This computational approach allows for the calculation of the most energetically favorable positions of the hydrogen atoms in the hydroxyl groups, providing a more complete structural model. chemistry.kzsibran.ru

Layered Structures (Pb/CO₃ and Pb/OH Layers)

Crystallization and Crystal Growth Mechanisms

The formation of this compound is a complex process involving distinct stages of nucleation and crystal growth, which are governed by both thermodynamic and kinetic factors. ugr.es

The precipitation of hydrocerussite is part of a chemical equilibrium with cerussite (PbCO₃). ugr.es The reversible reaction is described as:

3PbCO₃(s) + H₂O(l) ↔ Pb₃(CO₃)₂(OH)₂(s) + CO₂(g) ugr.es

From a thermodynamic standpoint, the precipitation of hydrocerussite is favored under ambient conditions with a low partial pressure of carbon dioxide (PCO₂) and at a pH greater than 7, where it is considerably less soluble than cerussite. ugr.esmdpi.com However, kinetics play a crucial role. researchgate.net Crystal growth is a sequential process involving the transport of matter to the crystal surface and the subsequent attachment of chemical species. ugr.es High supersaturation conditions can lead to high growth rates, which in turn favor the predominance of weak over strong interactions during crystal growth. ugr.esresearchgate.net Kinetic factors can also lead to the initial precipitation of unstable precursor phases that may later transform into more thermodynamically stable forms. ugr.es The rate of formation of lead carbonate minerals can be limited by the dissolution kinetics of the original lead compounds. mdpi.com

The growth medium has a significant influence on the resulting crystal morphology of hydrocerussite. ugr.es Generally, hydrocerussite forms thin, tabular hexagonal crystals or platelets, often with dominant {0001} pinacoid faces. ugr.esresearchgate.netnih.gov

Different growth environments yield distinct habits:

Solution Growth : In aqueous solutions, hydrocerussite tends to form its characteristic hexagonal platelets. ugr.esnih.gov

Gel Growth : When grown in a silica (B1680970) gel medium, which creates high supersaturation conditions, hydrocerussite often exhibits dendritic growth. ugr.esresearchgate.net This can result in complex aggregates rather than well-defined single crystals. researchgate.net

Vapor Growth : The historical "Dutch" process, involving acetic acid vapors and carbon dioxide, results in a nanocrystalline precipitate of lead carbonates. ugr.es

Theoretical Explanations of Crystal Habit and Binding Forces (e.g., Quantum Theory of Atoms in Molecules)

The external appearance and characteristic shape of a crystal, known as its habit, are governed by the conditions under which it grows and the underlying binding forces within its structure. mdpi.com For lead carbonates, such as the hydrocerussite component of this compound and the related cerussite (PbCO₃), theoretical models provide significant insights into these relationships. The Quantum Theory of Atoms in Molecules (QTAIM) has been particularly instrumental in explaining the observed crystal habits based on the compound's electronic structure. ugr.esresearchgate.net

QTAIM is a model that defines chemical structures, including atoms and bonds, based on the topology of the observable electron density distribution function. wikipedia.orgamercrystalassn.org By analyzing the critical points and gradient paths of the electron density, QTAIM can identify bond paths between atoms and quantify the nature of these interactions. ugr.esamercrystalassn.org

In the context of lead carbonates like cerussite, studies have utilized QTAIM to explain why different crystal morphologies develop under various growth conditions. ugr.es For instance, the growth of cyclically twinned cerussite crystals along the a-axis is explained by the presence of an uninterrupted chain of strong bonds between the lead cation (Pb²⁺) and the carbonate molecular group (CO₃²⁻) along that direction. ugr.esresearchgate.net

Conversely, under different conditions, such as in gel-growth experiments that result in pseudo-cubic morphologies, preferential growth occurs along the c-axis. ugr.esresearchgate.net QTAIM analysis reveals that this preferred growth is not due to the primary ionic bonds but is attributed to weaker intermolecular interactions, specifically C–C bonding between carbon atoms of the carbonate groups aligned along the c-direction. ugr.esresearchgate.net The theoretical analysis of electron density clearly shows the occurrence of this chemical bonding, which would otherwise be overlooked by simpler models. ugr.esresearchgate.net These findings demonstrate that crystal habit is determined by a combination of kinetic factors, such as supersaturation, and the predominance of either strong or weak interactions during the growth process. ugr.es

Structural Characterization of Lead Carbonate Complexes and Intercalation Compounds

This compound can form complex intercalation compounds with clay minerals, most notably montmorillonite (B579905). cambridge.orgcambridge.org These complexes can be synthesized under laboratory conditions, providing a model for understanding naturally occurring organo-clay structures. cambridge.org

A well-characterized this compound-montmorillonite complex is prepared by hydrothermally treating a natural montmorillonite with lead powder, dry ice (as a source of carbonate), and a lead nitrate (B79036) solution at 250°C for approximately 120 hours. cambridge.orgcambridge.org The resulting product is a non-swelling material composed of well-defined, hexagonal, thin plates smaller than 1 µm. cambridge.orgcambridge.org

Structural analysis using X-ray diffraction (XRD) confirms the formation of a new, ordered phase. The X-ray powder pattern is distinguished by a strong basal reflection at 17.4 Å and an integral series of reflections up to the 14th order. cambridge.orgcambridge.org One-dimensional Fourier synthesis methods have been used to determine the crystal structure, revealing that the complex consists of a 2:1 dioctahedral smectite layer intercalated with a hydrocerussite-like layer (Pb₃(CO₃)₂(OH)₂). cambridge.orgcambridge.org

The crystallographic parameters for this synthetic complex have been determined as follows:

| Parameter | Value |

| Crystal System | Pseudo-orthorhombic |

| a | 5.141(7) Å |

| b | 9.005(5) Å |

| c | 17.420(4) Å |

| Z (Formula units per unit cell) | 2 |

Table generated from data in sources cambridge.org and cambridge.org.

Thermal analysis (TG-DTA) of the complex shows an endothermic event around 400°C, which corresponds to the decomposition of the carbonate hydroxide in the interlayer. cambridge.orgcambridge.org This is distinct from the thermal behavior of a simple physical mixture of montmorillonite and this compound. cambridge.org

Beyond the well-studied montmorillonite complexes, this compound is a component in other composite and complex materials. A notable example is the mineral surite, a naturally occurring clay-inorganic complex. cambridge.orgrruff.info Structurally, surite is described as a 2:1 dioctahedral smectite interlayered with a basic lead calcium carbonate. rruff.info This indicates that other cations, such as calcium, can be incorporated into the interlayer carbonate structure. Ferrisurite, an Fe³⁺ analog of surite, has also been identified. rruff.info

In an industrial context, the formation of basic lead carbonates is significant in lead-acid batteries. These compounds can form as intermediate products during the electrochemical cycles. arizona.edu Their presence within the battery plates is considered a composite formation that increases the resistivity of the electrolyte, impacting battery performance. arizona.edu Additionally, processes have been developed to synthesize this compound from industrial byproducts, such as redundant slags from bismuth refining, demonstrating the formation of the compound within a complex starting matrix. google.com

Iv. Decomposition and Transformation Pathways

Thermal Decomposition Mechanisms of Basic Lead Carbonate

The thermal decomposition of this compound (2PbCO₃·Pb(OH)₂) is a complex process that proceeds through several intermediate stages, ultimately yielding lead oxides. The specific products and the temperatures at which they form are highly dependent on the surrounding atmospheric conditions.

Identification of Intermediate Decomposition Products (e.g., Lead Oxides)

The thermal degradation of this compound in a vacuum begins around 250 °C. scispace.comresearchgate.net As the temperature increases, a series of intermediate lead carbonate and lead oxide compounds are formed. rsc.orgcapes.gov.brrsc.orgbbk.ac.uk

Key intermediate compounds identified during the decomposition process include:

4PbCO₃·3PbO rsc.orgcapes.gov.brrsc.orgbbk.ac.uk

2PbCO₃·PbO rsc.orgcapes.gov.br

PbCO₃·PbO rsc.orgcapes.gov.brresearchgate.net

PbCO₃·2PbO scispace.comrsc.orgcapes.gov.brresearchgate.net

With continued heating, these intermediates further decompose. Above 340 °C, the intermediate PbCO₃·2PbO is largely converted to red α-PbO (litharge). scispace.com A subsequent phase transition occurs at approximately 460 °C, transforming the red α-PbO into yellow β-PbO (massicot). scispace.com The complete decomposition to lead(II) oxide occurs at 600°C. researchgate.net

The following table summarizes the key intermediate and final products observed during the thermal decomposition of this compound.

| Temperature Range | Intermediate/Final Products |

| 230-310 °C | Intermediate lead carbonates (e.g., 4PbCO₃·3PbO, PbCO₃·PbO) |

| > 340 °C | α-PbO (Litharge) |

| ~ 460 °C | β-PbO (Massicot) |

| 600 °C | Complete decomposition to PbO |

Influence of Atmospheric Conditions (e.g., Static Air, Oxygen, Nitrogen)

The atmosphere in which the thermal decomposition occurs significantly influences the reaction pathway and the final products. rsc.orgcapes.gov.br Studies have been conducted in static air, oxygen, and nitrogen atmospheres to understand these effects.

Static Air: In static air, the decomposition of this compound proceeds through the formation of various intermediate lead carbonate-oxide compounds. rsc.orgcapes.gov.brrsc.orgbbk.ac.uk

Oxygen and Flowing Air: In an oxidizing environment, such as pure oxygen or flowing air, the decomposition can lead to the formation of lead(III,IV) oxide (Pb₃O₄). rsc.orgcapes.gov.brbbk.ac.uk

Nitrogen: In an inert nitrogen atmosphere, the decomposition pathway is altered compared to air. rsc.orgcapes.gov.br The presence of unburned carbon in certain sample matrices can act as a spacer, increasing the surface area for decomposition and lowering the decomposition temperature of carbonates. researchgate.net

Vacuum: Thermal decomposition in a vacuum can lower the reaction temperatures compared to decomposition in air or nitrogen. scispace.com The continuous removal of CO₂ gas by the vacuum pump eliminates its side effects on the decomposition process. scispace.com

Phase Transitions during Thermal Degradation (e.g., PbO tetragonal-to-orthorhombic)

Post-decomposition analysis of the resulting lead oxide reveals a phase transition. rsc.orgcapes.gov.brrsc.orgbbk.ac.uk Specifically, the tetragonal form of PbO (litharge) can transform into the orthorhombic form (massicot). rsc.orgcapes.gov.brrsc.orgbbk.ac.uk This transition is a key feature of the thermal degradation process. rsc.orgcapes.gov.br Thermodynamic analysis indicates that this phase transition from α-PbO to β-PbO occurs as the temperature is further raised after the initial decomposition. scispace.com

Surface Reactivity and Dissolution Mechanisms

The interaction of this compound with aqueous systems is governed by its surface reactivity, which dictates the release of lead into the solution. This process is highly sensitive to the chemical conditions of the water, particularly pH.

Aqueous System Interactions and Pb(II) Speciation

In aqueous environments, this compound can dissolve, releasing lead ions (Pb²⁺) and forming various aqueous lead species. The speciation of dissolved lead is complex and depends on factors like pH and the presence of other ions. umbc.eduiwaponline.commdpi.comnih.gov

The dominant aqueous lead species vary with pH:

At low pH, the free hydrated lead ion, Pb²⁺ , is the predominant soluble form. umbc.edumdpi.comnih.gov

As pH increases, hydroxyl complexes such as PbOH⁺ become more significant. umbc.edunih.gov In waters with a pH above 7, PbOH⁺ is a preferred species. umbc.edu

In the presence of dissolved inorganic carbon (DIC), lead carbonate complexes form. iwaponline.comnih.gov At a pH range of 7 to 10 in low DIC water, the neutral species PbCO₃(aq) is dominant. nih.gov In high DIC water, PbCO₃(aq) dominates from pH 6 to 9, while the Pb(CO₃)₂²⁻ complex becomes dominant above pH 9. nih.gov

Other lead species that can be present in the aqueous system include Pb(OH)₂, Pb(OH)₃⁻, Pb₂(OH)³⁺, Pb(CO₃)₂²⁻, and PbHCO₃⁺. iwaponline.com The dissolution process can be influenced by the formation of more stable secondary minerals on the surface, such as cerussite (PbCO₃) or hydrocerussite (Pb₃(CO₃)₂OH)₂), which in turn control the equilibrium concentration of dissolved lead. ucm.esunica.itresearchgate.net

The following table illustrates the dominant Pb(II) species in aqueous solutions at different pH and dissolved inorganic carbon (DIC) levels.

| pH Range | Low DIC (5 mg C/L) | High DIC (100 mg C/L) |

| 6-7 | Pb²⁺ | PbCO₃(aq) |

| 7-9 | PbCO₃(aq) | PbCO₃(aq) |

| >9 | PbCO₃(aq) / Pb(OH)₂(aq) | Pb(CO₃)₂²⁻ |

pH-Dependent Pb(II) Release from Carbonate Surfaces

The release of Pb(II) from the surface of lead carbonates is strongly dependent on the pH of the surrounding water. umbc.edumdpi.com

Acidic Conditions: Under acidic conditions (low pH), the solubility of lead carbonates increases, leading to a greater release of Pb²⁺ into the solution. umbc.edunih.gov The transformation of lead carbonates to more soluble forms is favored in acidic environments. umbc.edu

Alkaline Conditions: In the alkaline pH range (pH 7-9), the formation of lead-hydroxy and lead-carbonate complexes can influence solubility. mdpi.com While an increase in pH from 6 to 9 generally leads to a decrease in dissolved lead, the relationship is not always linear due to the formation of various stable aqueous ion pairs. mdpi.com For instance, the dissolution of cerussite and hydrocerussite was not found to be significantly impacted by pH in the range of 7.0 to 9.5 in one study. scirp.orgresearchgate.net However, another study indicates that an increase in pH above 8 tends to increase the total soluble lead, with a local maximum concentration around pH 10. nih.gov

The dissolution rate is also affected by pH. For related lead corrosion products like plattnerite (β-PbO₂), the rate of dissolution increases with decreasing pH. nih.gov The presence of dissolved inorganic carbon can also accelerate the release of Pb(II) from the surface by forming soluble lead-carbonate complexes. nih.gov

Role of Solution Chemistry (e.g., Alkalinity, Dissolved Inorganic Carbon) in Dissolution Kinetics

The dissolution kinetics of this compound (hydrocerussite) and the related cerussite (PbCO₃) are significantly influenced by the chemical properties of the surrounding aqueous environment, particularly alkalinity and the concentration of dissolved inorganic carbon (DIC). scirp.orgscirp.org

Alkalinity:

Alkalinity, primarily the concentration of bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻) ions, plays a pivotal role in the stability of lead carbonates. scirp.orgusgs.gov Higher alkalinity generally leads to the formation of insoluble lead-hydroxide and lead-carbonate complexes, which slows down the kinetics of lead dissolution. scirp.org However, the relationship is not always straightforward and can be influenced by other factors like temperature.

For instance, studies have shown that at 20°C, moderate alkalinity (from NaHCO₃) resulted in less lead dissolution from both hydrocerussite and cerussite compared to low alkalinity (from CaCO₃). scirp.orgscirp.org This suggests that the presence of sufficient carbonate and bicarbonate ions promotes the stability of the solid lead carbonate phases.

Dissolved Inorganic Carbon (DIC):

Dissolved inorganic carbon is a critical parameter that can limit the destabilization of corrosion scales and subsequent lead dissolution. scirp.orgscirp.org The concentration of DIC affects the equilibrium between solid lead carbonates and soluble lead species. An increase in DIC concentration can enhance the reductive dissolution of lead(IV) oxide (plattnerite), a common transformation product, by forming soluble Pb(II)-carbonate complexes, thereby accelerating the release of lead from the surface. acs.orgnih.gov

The interplay between pH, alkalinity, and DIC is complex. While higher pH generally decreases the solubility of many lead compounds, for cerussite and hydrocerussite, the dissolution trends have been found to be similar across a pH range of 7.0 to 9.5 in some studies. scirp.org This indicates that alkalinity and DIC levels can sometimes be more dominant factors than pH in controlling the dissolution of these specific lead carbonates.

Interactive Table: Effect of Alkalinity and Temperature on Lead Dissolution

This table summarizes the final dissolved lead concentrations from cerussite and hydrocerussite after 45 days at pH 8.0 under different alkalinity and temperature conditions. researchgate.net

| Lead Species | Alkalinity Level | Temperature (°C) | Final Dissolved Lead (µg/L) |

| Cerussite | Low | 20 | 95.17 ± 2.06 |

| Cerussite | Moderate | 20 | 62.35 ± 1.65 |

| Cerussite | Low | 5 | 52.03 ± 0.30 |

| Cerussite | Moderate | 5 | 75.87 ± 17.92 |

| Hydrocerussite | Low | 20 | 96.01 ± 2.16 |

| Hydrocerussite | Moderate | 20 | 72.73 ± 0.25 |

| Hydrocerussite | Low | 5 | 62.07 ± 18.86 |

| Hydrocerussite | Moderate | 5 | 53.20 ± 0.49 |

Degradation in Complex Environments (e.g., Corrosion Scales)

In real-world scenarios, such as the corrosion scales on lead pipes (B44673), the degradation of this compound is part of a more intricate system involving multiple solid phases and fluctuating environmental conditions.

Lead-bearing corrosion scales are complex layers that form on the surface of lead pipes and other lead-containing materials in contact with water. tandfonline.comacs.org These scales are often a mixture of different lead compounds, with hydrocerussite and cerussite being major components, particularly in the layers closest to the metallic lead. tandfonline.comnih.gov The formation of these scales is a dynamic process involving the oxidation of elemental lead and its subsequent precipitation as carbonates, a process that is thermodynamically driven. tandfonline.com

The stability of these protective scales is paramount in controlling lead release into drinking water. acs.orgacs.orgsedimentaryores.net Destabilization of the corrosion scale is a primary cause of elevated lead levels in water systems. scirp.orgacs.org Changes in water chemistry, such as alterations in pH, alkalinity, disinfectant type (e.g., switching from free chlorine to chloramine), and temperature, can disrupt the equilibrium and lead to the dissolution or physical detachment of the scale. scirp.orgacs.orgsedimentaryores.net For instance, a switch in disinfectant can destabilize insoluble lead scale layers, leading to increased lead in the water. acs.org

This compound within corrosion scales can undergo transformation into other, often more stable, lead compounds. scirp.orgnih.gov A significant transformation pathway involves the oxidation of lead(II) carbonates to lead(IV) oxide, primarily plattnerite (β-PbO₂). nih.govepj.orgresearchgate.net This process is often facilitated by oxidizing agents like free chlorine in treated water. scirp.org The transformation can proceed through an intermediate phase, such as minium (Pb₃O₄), a mixed-valence lead oxide. nih.govresearchgate.net

The general transformation sequence can be hypothesized as: Hydrocerussite ⇌ Cerussite → Minium → Plattnerite scirp.orgnih.gov

The formation of a stable plattnerite layer can be beneficial as it is generally less soluble than lead carbonates, thus reducing lead release. scirp.orgsedimentaryores.net However, the kinetics of this transformation can be slow. scirp.org The presence of minium in corrosion scales suggests an ongoing oxidation process. nih.gov In some artistic contexts, the darkening of red lead (minium) pigments is attributed to its transformation into plattnerite, a process influenced by environmental factors like humidity and acidic conditions. geoscienceworld.orgresearchgate.net

In broader environmental systems, this compound is subject to various abiotic degradation pathways. When organolead compounds are released into the atmosphere, they can undergo photolysis and other reactions to form lead carbonates, oxycarbonates, and oxides. nih.gov Once these compounds are deposited in soil, further reactions can occur, leading to a complex mixture of lead compounds. nih.gov

The weathering of lead-bearing minerals, including cerussite (which is closely related to this compound), is a key process in the environmental cycling of lead. sedimentaryores.net The dissolution and transformation of these minerals are influenced by factors such as soil pH, the presence of organic matter, and the local hydrogeology. While specific abiotic degradation rates for this compound in diverse environmental systems are not extensively detailed in the provided context, the principles governing its dissolution and transformation in corrosion scales offer insights into its likely behavior. The measurement of abiotic degradation rates for other contaminants in soil has been shown to vary significantly depending on environmental conditions. acs.org

V. Advanced Analytical and Computational Methodologies in Basic Lead Carbonate Research

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in elucidating the molecular and structural intricacies of basic lead carbonate.

Fourier-transform (FT) Raman spectroscopy is a powerful non-destructive technique for analyzing the structural composition of this compound (2PbCO₃·Pb(OH)₂), also known as hydrocerussite. wikipedia.orgcapes.gov.br This method provides detailed information about the vibrational modes of the carbonate and hydroxide (B78521) groups within the compound.

The thermal decomposition of this compound has been investigated using FT-Raman spectroscopy in conjunction with other thermoanalytical methods. capes.gov.br These studies have identified the formation of new intermediate compounds, such as 4PbCO₃·3PbO and PbCO₃, alongside previously known intermediates like 2PbCO₃·PbO, PbCO₃·PbO, and PbCO₃·2PbO. capes.gov.br Raman spectroscopy has been instrumental in characterizing these phases formed at different temperatures. capes.gov.br For instance, the Raman spectrum of this compound shows a characteristic ν₁(CO₃²⁻) stretching mode around 1050 cm⁻¹. researchgate.net Analysis of post-decomposition products has also revealed the phase transition of lead(II) oxide (PbO) from tetragonal to orthorhombic forms. capes.gov.br

The Raman spectra of this compound can be compared with related lead minerals like cerussite (PbCO₃) and other basic lead minerals to distinguish between different phases. researchgate.netresearchgate.net The hydroxyl stretching bands in the Raman spectra can provide insights into hydrogen bonding within the crystal structure. researchgate.net

Key Raman Bands for this compound:

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

| ν(OH) | ~3539 | Hydroxyl stretching |

| ν₁(CO₃²⁻) | ~1050 | Symmetric carbonate stretching |

This table presents characteristic Raman shifts for this compound, which are crucial for its identification and structural analysis.

Infrared (IR) spectroscopy is a fundamental technique for assessing the chemical bonding within this compound. It is particularly sensitive to the vibrations of the carbonate (CO₃²⁻) and hydroxyl (OH⁻) functional groups, providing direct insight into the compound's structure. wikipedia.orgresearchgate.net

The IR spectrum of this compound (hydrocerussite) is distinct from that of neutral lead carbonate (cerussite). Hydrocerussite exhibits a characteristic absorption band for the hydroxyl group (ν(OH)) around 3537-3539 cm⁻¹. researchgate.net The presence of this band confirms the "basic" nature of the compound, indicating the incorporation of hydroxide ions into the crystal lattice. researchgate.net

The carbonate ions in this compound give rise to several characteristic absorption bands. A strong, asymmetric stretching vibration (ν₃) of the C-O bond is typically observed around 1400 cm⁻¹. The symmetric stretching vibration (ν₁) appears near 1046 cm⁻¹, and an out-of-plane bending mode (ν₂) is found around 838 cm⁻¹ (though this can sometimes indicate the presence of cerussite as an impurity). researchgate.net The positions and splitting of these carbonate bands can reveal information about the symmetry of the carbonate ion within the crystal structure and the nature of its coordination to lead ions. researchgate.net Studies have shown that in hydrocerussite, the carbonate ions occupy two independent crystallographic sites. researchgate.netcdnsciencepub.com

Characteristic Infrared Absorption Bands for this compound (Hydrocerussite):

| Wavenumber (cm⁻¹) | Assignment |

| ~3539 | ν(OH) - Hydroxyl stretching |

| ~1400 | ν₃(CO₃²⁻) - Asymmetric carbonate stretching |

| ~1046 | ν₁(CO₃²⁻) - Symmetric carbonate stretching |

| ~681 | ν₄(CO₃²⁻) - In-plane carbonate bending |

This table summarizes the key IR absorption frequencies used to identify and characterize the chemical bonds in this compound.

UV-Vis spectrophotometry is a valuable tool for investigating the speciation and complexation of lead(II) ions in aqueous solutions, which is fundamental to understanding the formation of this compound. While the solid material itself is not typically analyzed directly by this method, the technique provides crucial information about the solution chemistry from which this compound precipitates.

Studies have utilized UV-Vis spectrophotometry to determine the stability constants of lead-carbonate complexes, such as PbCO₃⁰. researchgate.net The method relies on observing the changes in the UV absorbance spectra of Pb(II) in solution as it complexes with carbonate ions. researchgate.net In aqueous media, particularly seawater, lead(II) engages in competitive complexation with various ligands, including chloride and carbonate ions. researchgate.net The formation of PbCO₃⁰ and other lead-carbonate species results in a distinctive UV absorbance spectrum. usf.edu

By measuring the absorbance at different wavelengths and under varying conditions (e.g., pH, ionic strength), researchers can quantify the extent of complexation and calculate thermodynamic parameters. researchgate.netusf.edu This information is vital for modeling the geochemical behavior of lead and predicting the conditions under which this compound will form or dissolve. For instance, research has shown that at pH levels above 7.7 in seawater, lead speciation is dominated by complexes like PbCO₃⁰ and Pb(CO₃)Cl⁻. researchgate.net

These spectrophotometric methods are sensitive and can be adapted for in-situ measurements, providing real-time data on carbonate ion concentrations and lead speciation in natural waters. researchgate.netusf.edu

Infrared Spectroscopy for Chemical Bonding Assessment

Diffraction and Imaging Techniques

Diffraction and imaging techniques are indispensable for determining the crystal structure and observing the physical morphology of this compound.

X-ray diffraction (XRD) is the definitive method for the identification and structural analysis of crystalline materials like this compound. wikipedia.org It provides a unique "fingerprint" based on the arrangement of atoms within the crystal lattice, allowing for unambiguous phase identification and detailed structural refinement. mdpi.com

XRD patterns of this compound, hydrocerussite (2PbCO₃·Pb(OH)₂), are distinct from those of other lead carbonates such as cerussite (PbCO₃) and plumbonacrite (Pb₁₀O(OH)₆(CO₃)₆). researchgate.netcdnsciencepub.com This allows for the qualitative and quantitative analysis of mixtures containing these phases. For example, commercial white lead pigment is often a mixture of hydrocerussite and cerussite, and XRD can determine the relative proportions of each. researchgate.net

The technique is also crucial for studying the synthesis and thermal decomposition of this compound. capes.gov.br By analyzing the XRD patterns of samples treated at different temperatures, researchers can identify the sequence of phase transformations. Studies on the thermal decomposition of this compound have used XRD to identify intermediate phases like 2PbCO₃·PbO, PbCO₃·PbO, and PbCO₃·2PbO, as well as the final decomposition product, lead(II) oxide (PbO), and its different polymorphs. capes.gov.br

For detailed structural analysis, Rietveld refinement of XRD data can be employed. researchgate.netmdpi.com This computational method fits a calculated diffraction pattern, based on a crystal structure model, to the experimental data. Through this process, precise lattice parameters (the dimensions of the unit cell), atomic positions within the cell, and other structural details can be determined or refined. wikipedia.orgmdpi.com For hydrocerussite, which has a hexagonal crystal system, XRD has been used to determine its unit cell dimensions. handbookofmineralogy.org

Crystallographic Data for Hydrocerussite (this compound):

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P-3c1 |

| a | 9.0921 Å |

| c | 24.923 Å |

| Z | 6 |

This table provides the crystallographic unit cell parameters for hydrocerussite, as determined by X-ray diffraction techniques. mindat.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to characterize the morphology, particle size, and nanoscale features of this compound.

SEM provides high-resolution images of the surface topography of this compound particles. It reveals details about the shape and size of the crystals, which can be influenced by the synthesis method. This compound often forms as hexagonal plate-like crystals or aggregates of smaller particles. handbookofmineralogy.org SEM is also frequently coupled with Energy Dispersive X-ray Spectroscopy (EDS or EDX), which allows for elemental analysis of the sample, confirming the presence of lead, carbon, and oxygen and identifying any impurities.

TEM offers even higher magnification and resolution, enabling the visualization of the internal structure and crystallographic features at the nanoscale. With TEM, it is possible to observe individual crystal lattices, defects, and the morphology of nanoparticles. This level of detail is crucial for understanding the material's properties and performance in various applications.

In the context of cultural heritage, for example, SEM-EDS has been used to analyze the layers of paint containing lead white (a mixture of this compound and cerussite). researchgate.net These analyses can reveal the pigment particle morphology, its distribution within the paint binder, and the presence of other elements, providing insights into the artist's materials and techniques. researchgate.net

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a powerful technique used to determine the crystalline structure and orientation of materials at the nanoscale. In the context of this compound, specifically hydrocerussite (2PbCO₃·Pb(OH)₂), SAED provides critical information about its crystallographic properties.

When analyzing nanostructured hydrocerussite, SAED patterns can confirm the formation of the this compound phase. researchgate.net The diffraction spots observed in an SAED pattern correspond to specific crystallographic planes. For hydrocerussite, which has a trigonal crystalline structure, the SAED pattern can be indexed to reveal the arrangement of atoms within the crystal lattice. researchgate.net For instance, the analysis of the SAED pattern can help distinguish between different phases of lead carbonate, such as hydrocerussite and plumbonacrite, and can be used to study phase transformations induced by processes like thermal annealing. researchgate.net The technique is particularly useful in confirming the single-crystalline nature of nanoparticles.

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the decomposition pathways and thermal stability of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions. slideshare.netlibretexts.org These methods are frequently used in tandem to study the decomposition of this compound.

The thermal decomposition of this compound (hydrocerussite) in an inert atmosphere occurs in distinct stages. rsc.org TGA shows a weight loss corresponding to the evolution of water and carbon dioxide. researchgate.net For hydrocerussite, the theoretical weight loss is 13.7%, while for cerussite (PbCO₃), it is 16.5%. researchgate.net The decomposition of this compound generally begins at a lower temperature than other carbonate minerals like calcite. nih.govresearchgate.net Studies have shown that lead white (a mixture of hydrocerussite and cerussite) decomposes at around 300-400°C. researchgate.netacs.orgcambridge.org

DTA studies of lead carbonate have identified several endothermic and exothermic events corresponding to decomposition and phase transitions. rsc.orgakjournals.com The decomposition of hydrocerussite involves the formation of several intermediate lead oxycarbonates, such as 2PbCO₃·PbO, PbCO₃·PbO, and PbCO₃·2PbO, before finally yielding lead(II) oxide (PbO). rsc.org The specific decomposition pathway and the temperatures at which these transitions occur can be influenced by the atmosphere (e.g., static air, nitrogen, oxygen). rsc.org For example, in an oxidizing atmosphere, the final product can be red lead (Pb₃O₄). rsc.org

The kinetics of the thermal decomposition of lead carbonate, including the determination of activation energies for different decomposition steps, have been investigated using both TGA and DTA data. akjournals.com

Isotopic Analysis and Radiometric Dating

Isotopic analysis provides invaluable information for dating historical materials containing this compound and for tracing the sources of lead in environmental contexts.

Radiocarbon Dating of Lead Carbonates in Historical Materials

Radiocarbon (¹⁴C) dating, a method typically used for organic materials, has been successfully applied to this compound. ihep.ac.cnresearchgate.net This is possible because the historical synthesis of lead white, known as the "stack process," often utilized organic materials like horse manure or vinegar as a source of carbon dioxide for the carbonation of lead. ihep.ac.cnihep.ac.cncambridge.org This process incorporates atmospheric ¹⁴C into the carbonate structure of the pigment. nih.govresearchgate.netacs.org

By measuring the amount of ¹⁴C remaining in the lead carbonate, scientists can determine the approximate time of its manufacture. acs.orgresearchgate.net This technique has been used to date lead white pigments in paintings and ancient cosmetics. cambridge.orgresearchgate.netheia-fr.ch A key challenge is to isolate the carbon dioxide from the lead carbonate without contamination from other carbon-containing materials in the sample, such as organic binders or other carbonate minerals (e.g., calcite). nih.govacs.org Thermal decomposition at a specific temperature (around 350-400°C) allows for the selective release of CO₂ from lead carbonates, as other minerals like calcite decompose at much higher temperatures (above 700°C). nih.govcambridge.orgacs.org

Lead Isotope Ratios in Source Tracing and Environmental Studies

Lead has four stable isotopes: ²⁰⁴Pb, ²⁰⁶Pb, ²⁰⁷Pb, and ²⁰⁸Pb. The relative abundances of these isotopes vary depending on the geological origin of the lead ore. rsc.org This isotopic signature acts as a fingerprint, allowing researchers to trace the source of lead in various materials and environments. nih.gov

In art history, lead isotope analysis of this compound pigments can help determine the geographical origin of the lead used to make the pigment. rsc.org By comparing the isotopic ratios of a pigment sample to those of known lead ore deposits, it is possible to constrain its provenance. rsc.orgresearchgate.net For example, lead isotope ratios have been used to differentiate between lead sources in British and Swiss paintings. rsc.org

In environmental science, this technique is crucial for identifying sources of lead pollution. nih.govcdnsciencepub.comisobarscience.com By analyzing the isotopic composition of lead in environmental samples like soil, water, air, and even biological tissues, scientists can determine whether the contamination originates from industrial emissions, leaded gasoline, mining operations, or other sources. nih.govisobarscience.comresearchgate.net For instance, a unique lead isotopic signature in lead carbonate concentrate was used to identify the source of a major lead contamination event in Esperance, Western Australia. nih.gov

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling provides atomic-level insights into the structure, properties, and reactivity of this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and thermodynamic properties of materials. umbc.edu DFT studies have been employed to understand the surface reactivity of lead carbonates, such as the pH-dependent release of Pb²⁺ ions from surfaces in contact with water. umbc.edu These models can predict the stability of different crystal faces and the mechanisms of dissolution.

Theoretical calculations have also been used to determine the positions of hydrogen atoms in the crystal structure of hydrocerussite and to simulate its vibrational spectra (Raman and infrared). researchgate.net Furthermore, thermodynamic modeling has been used to explore the uncertainties in the lead carbonate aqueous system, which is critical for predicting lead solubility and the composition of corrosion scales in water distribution systems. iwaponline.comiwaponline.comuwo.ca These models consider various aqueous lead complexes and solid phases like cerussite and hydrocerussite to predict how water chemistry (e.g., pH, dissolved inorganic carbon) affects lead dissolution. iwaponline.comuwo.canih.gov Theoretical studies have also explored the adsorption of lead carbonate constituents onto materials like graphene oxide for potential environmental remediation applications. rsc.org

Quantum Chemical Methods (e.g., PM5, DFT) for Electronic Structure and Vibrational Spectra

Quantum chemical methods are powerful tools for investigating the fundamental properties of this compound at the atomic level. These ab initio and semi-empirical approaches allow for the calculation of electronic structure and the simulation of vibrational spectra, providing a detailed understanding of bonding and molecular dynamics.

The semi-empirical PM5 method has been successfully employed to determine the positions of hydrogen atoms within the crystal structure of hydrocerussite (Pb₃(CO₃)₂(OH)₂), a common form of this compound. researchgate.netresearchgate.net This information is critical for accurately defining the crystal lattice and is used as a basis for further calculations, such as the simulation of Raman and infrared spectra and the determination of thermodynamic functions through the theory of crystal lattice dynamics. researchgate.netresearchgate.net

Density Functional Theory (DFT) offers a more rigorous, first-principles approach to studying the electronic and vibrational properties of lead carbonates. umbc.edunih.govresearchgate.net DFT calculations have been used to model the electronic band structure of cerussite (PbCO₃), another key lead carbonate mineral. umbc.edu Analysis of the projected density of states (PDOS) from these calculations reveals that the occupied states near the valence band maximum are primarily composed of O 2p orbitals, with contributions from Pb 6p and 6s states, as well as C 2p orbitals. umbc.edu This indicates a strong, predominantly ionic bonding network within the crystal. umbc.edu DFT is also instrumental in simulating and interpreting the infrared and Raman spectra of lead carbonates, allowing for detailed assignment of vibrational modes. researchgate.netconicet.gov.arresearchgate.netcdnsciencepub.com For instance, DFT calculations can help assign specific bands in the spectra to the stretching and bending modes of the carbonate and hydroxyl groups, providing a fingerprint for identifying the compound and understanding its structural details. conicet.gov.arresearchgate.netcdnsciencepub.com

Density Functional Theory (DFT) with Solvent Models for Surface Reactivity

Understanding the surface reactivity of this compound is essential for predicting its behavior in various environments, particularly in contact with water. DFT, when combined with solvent models, provides a powerful framework for investigating these complex interfacial phenomena. umbc.edunih.govacs.orgresearchgate.net

Researchers have utilized a DFT + solvent ion model to compare the surface reactivity of lead oxides and carbonates, including cerussite, in aqueous environments. umbc.edunih.govacs.org This approach models the initial steps of solid decomposition by examining the thermodynamics of surface transformations, such as the release of Pb²⁺ ions. umbc.edunih.govacs.org The model has shown that the release of lead ions is highly dependent on pH and the specific chemical bonding environment at the surface. umbc.edu By linking atomistic structural changes to computable thermodynamic properties and features in the electronic structure, this methodology offers a comprehensive understanding of surface decomposition mechanisms. umbc.eduacs.org

These computational models can simulate the interaction of the mineral surface with water molecules and other dissolved species, providing insights into adsorption processes and the formation of surface complexes. For example, studies have investigated the adsorption of orthophosphate onto the hydrocerussite surface, which can block reactive sites and inhibit dissolution. researchgate.netresearchgate.net The use of continuum solvation models, such as the LinearPCM, SCCS, and CANDLE models, allows for a practical yet accurate approximation of the solvent's effect on the solute without the immense computational cost of explicitly modeling individual solvent molecules. jdftx.orgchemrxiv.org

Thermodynamic Modeling for Aqueous System Speciation and Solubility Prediction

Thermodynamic models are indispensable for predicting the speciation of lead in aqueous systems and the solubility of this compound minerals under various environmental conditions. iwaponline.comdoaj.orguwo.ca These models are crucial for assessing the potential for lead contamination in drinking water and natural water bodies. uwo.canih.gov

Geochemical modeling software, such as PHREEQC , is widely used to perform these calculations. iwaponline.comuwo.caresearchgate.net These models incorporate a database of thermodynamic equilibrium constants (log K values) for various solid phases (like hydrocerussite and cerussite) and aqueous lead complexes (e.g., PbOH⁺, Pb(CO₃)₂²⁻). iwaponline.comdoaj.orguwo.ca By inputting parameters such as pH, dissolved inorganic carbon (DIC), and temperature, these models can predict the equilibrium concentrations of dissolved lead and the stability of different lead carbonate phases. iwaponline.comnih.gov

Studies have shown that hydrocerussite is typically the more stable phase at pH values above 7-7.5, which are common in drinking water, while cerussite is more stable under more acidic conditions. iwaponline.com However, the accuracy of these predictions is highly sensitive to the thermodynamic data used. iwaponline.comuwo.cansf.gov For instance, reported log K values for the dissolution of hydrocerussite can vary significantly, leading to uncertainty in solubility predictions. iwaponline.com To address this, researchers often compare model outputs with experimental batch dissolution data to refine the thermodynamic database and improve the model's predictive capabilities. iwaponline.comuwo.ca

The Pitzer model is another important thermodynamic tool, particularly for describing the solubility of lead carbonates in solutions with high ionic strengths, such as brines. acs.orgosti.govresearchgate.netresearchgate.net This model uses a set of specific interaction parameters to account for the non-ideal behavior of ions in concentrated solutions, allowing for more accurate solubility predictions in complex geochemical environments. acs.orgosti.gov

Factorial and Monte Carlo Analysis in Thermodynamic Uncertainty Assessment

Given the significant impact of uncertainties in thermodynamic data on the reliability of geochemical models, robust methods for uncertainty assessment are essential. Factorial analysis and Monte Carlo simulations are two statistical techniques employed for this purpose. iwaponline.comresearchgate.net

Factorial analysis is a systematic method used to evaluate how uncertainties in input parameters, such as the log K values for different lead species, propagate through a thermodynamic model. iwaponline.com In a full factorial analysis, simulations are run for every possible combination of the high and low values of the selected parameters. iwaponline.comresearchgate.net This approach allows researchers to identify the main effects of each parameter on the model output (e.g., total dissolved lead concentration) and also to uncover important interaction effects between parameters. iwaponline.com For the lead carbonate system, factorial analysis has revealed that the uncertainty in model predictions is predominantly associated with the log K values for five key species: hydrocerussite, Pb(CO₃)₂²⁻, cerussite, PbOH⁺, and PbCO₃⁰. iwaponline.comdoaj.orguwo.ca This analysis highlights that the influence of these parameters is interconnected and they cannot be selected independently. iwaponline.com

Monte Carlo simulation is another powerful technique for uncertainty analysis. iwaponline.comresearchgate.netspgindia.org This method involves running a large number of model simulations where the input parameters are randomly sampled from their respective probability distributions. researchgate.netresearchgate.net While highly effective, a key limitation is the requirement of having well-defined probability distributions for the input parameters, which are not always available for the equilibrium constants in the lead carbonate system. iwaponline.comresearchgate.netresearchgate.net When available, methods like Markov Chain Monte Carlo (MCMC) and Latin Hypercube Sampling can be used to efficiently explore the parameter space and quantify the uncertainty in model predictions. iwaponline.comresearchgate.net These analyses have shown that even slight variations in equilibrium constants can lead to significant changes in the predicted concentrations of lead species, sometimes spanning several orders of magnitude. iwaponline.comresearchgate.net

The concept of thermodynamic uncertainty relations (TURs) , which establishes a trade-off between the precision of a process and its thermodynamic cost (entropy production), is also a relevant area of modern statistical physics that provides a fundamental framework for understanding fluctuations in non-equilibrium systems. aps.orgarxiv.orgarxiv.org

Vi. Historical and Archaeological Research Applications of Basic Lead Carbonate

Characterization of Basic Lead Carbonate in Historical Pigments (Lead White)

The characterization of lead white provides crucial insights into the materials and methods of the past. As one of the oldest synthetically produced pigments, its composition and morphology can reveal a significant amount about its origin and history. wikipedia.org